The compound is classified under organic compounds with potential applications in pharmaceuticals and agrochemicals. It is derived from the structural modifications of pyrazole and benzothiazole, both of which have been extensively studied for their biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves several steps:
For example, one method involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with a suitable benzothiazole derivative in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride to yield the target compound with high purity .
The molecular structure of 1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be described as follows:
The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its configuration and purity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives with specific properties .
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is not fully elucidated but is believed to involve:
Studies focusing on similar pyrazole derivatives suggest that they may act through multiple mechanisms, including antioxidant activity and modulation of cellular signaling pathways .
Characterization techniques such as infrared spectroscopy and mass spectrometry are often employed to analyze these properties accurately .
The scientific applications of 1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid include:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The synthesis of 1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid relies on sequential heterocyclic formation through precisely controlled condensation reactions. The most effective route begins with the synthesis of the 3,5-dimethylpyrazole-4-carboxylate core via Knorr-type cyclization. Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110-120°C to form 2-(ethoxymethylene)-3-oxobutanoate intermediates, which subsequently undergo cyclization with monomethylhydrazine at 8-10°C to yield ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate [1]. This intermediate is then N-alkylated at the pyrazole nitrogen using 2-chlorobenzothiazole under basic conditions (K₂CO₃/DMF), achieving yields of 78-85% after crystallization from ethanol-water mixtures [1] [3].
Critical regioselectivity challenges emerge during the benzothiazole coupling step. The reaction requires anhydrous conditions to prevent hydrolysis of the ester functionality, while temperature control below 60°C suppresses N2-alkylation byproducts. The carboxylic acid functionality is finally unveiled through alkaline hydrolysis using 20% NaOH at 80°C for 4 hours, followed by acidification to pH 2-3 with hydrochloric acid to precipitate the target compound [1] [8]. Alternative pathways employing pre-formed 2-hydrazinobenzothiazole for direct condensation with β-ketoesters show reduced efficiency due to competing side reactions and lower overall yields (45-52%) [3].
Table 1: Key Intermediates in Multistep Condensation Synthesis
| Intermediate | Chemical Structure | Key Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | C₂H₅OOC-C(=CHOCH₂CH₃)-C(O)CH₃ | Ethyl acetoacetate + triethyl orthoformate/Ac₂O, 110-120°C | 85-90 |
| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | Reaction with CH₃NHNH₂, 8-10°C, toluene | 75-82 | |
| Ethyl 1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 2-Chlorobenzothiazole, K₂CO₃, DMF, 50°C | 78-85 | |
| Target carboxylic acid | 20% NaOH, 80°C, 4h; HCl acidification | 90-95 |
Solid-phase synthesis enables efficient parallel production of structurally diverse analogs through modular immobilization. The primary strategy employs Wang resin-linked benzothiazol-2-yl derivatives, where the carboxylic acid functionality of Fmoc-protected 2-aminobenzenethiol is attached to the resin via hydroxybenzyl alcohol linkage [3] [4]. Following Fmoc deprotection with piperidine/DMF, cyclization to the benzothiazole ring is achieved using orthoesters (trimethyl orthoformate) with catalytic p-toluenesulfonic acid in refluxing toluene, achieving near-quantitative cyclization yields [3].
The immobilized benzothiazole then undergoes nucleophilic substitution with 4-hydrazinylcarbonyl-3,5-dimethylpyrazole (prepared from ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate via hydrazinolysis). This critical coupling step requires copper(I) catalysis (CuI, neocuproine) in DMF at 80°C for 24 hours to achieve 65-75% loading efficiency as determined by Fmoc quantification [4]. The pyrazole ring formation is completed through intramolecular cyclative cleavage using trifluoroacetic acid/dichloromethane (1:1), simultaneously releasing the target hybrid compound from the resin while precipitating it in high purity (≥92% by HPLC) [4].
Key advantages of this approach include automation compatibility and simplified purification. However, limitations include moderate loading efficiencies (typically 0.3-0.5 mmol/g) and challenges in real-time reaction monitoring [3]. Recent innovations incorporate fluorous-tagged benzothiazoles that facilitate purification through fluorous solid-phase extraction, significantly enhancing throughput for analog libraries [4].
Table 2: Solid-Phase Synthesis Performance Parameters
| Resin Type | Loading Method | Loading Efficiency (mmol/g) | Cyclative Cleavage Yield (%) | Purity (%) |
|---|---|---|---|---|
| Wang resin | Ester linkage | 0.45-0.52 | 85-90 | 90-92 |
| Merrifield resin | Ether linkage | 0.38-0.42 | 75-80 | 85-88 |
| TentaGel S-NH₂ | Amide bond | 0.28-0.35 | 80-85 | 92-95 |
| Fluorous tagged | Fluorous affinity | 0.40-0.48 | 88-93 | 95-98 |
Microwave irradiation revolutionizes the direct N-alkylation pathway between 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and 2-chlorobenzothiazole by dramatically enhancing reaction kinetics and selectivity. Conventional thermal methods require 12-16 hours at 80-90°C in DMF, yielding 78-85% product with 8-12% N2-alkylation impurities. Microwave-assisted protocols (150W, 140°C) complete the reaction in 20-25 minutes with yields exceeding 92% and impurity levels below 3% [1] [6]. The dramatic improvement stems from simultaneous dielectric heating of both polar intermediates, which suppresses kinetic byproducts through uniform energy transfer [6].
For the one-pot assembly approach, microwave technology enables sequential condensation-cyclization without intermediate isolation. A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride undergoes formylation at 120°C for 5 minutes under microwave irradiation. Without cooling, monomethylhydrazine in ethanol is added directly, followed by 2-minute irradiation at 100°C to form the pyrazole core. Subsequent addition of 2-chlorobenzothiazole and K₂CO₃, with further irradiation at 140°C for 8 minutes, yields the ester precursor, which is hydrolyzed to the target acid. This telescoped process reduces synthesis time from 24-36 hours to under 40 minutes, with overall yields improving from 52% to 74% [1] [6].
Solvent optimization studies reveal that N-methylpyrrolidone (NMP) outperforms DMF and DMSO in microwave protocols due to superior thermal stability and higher boiling point. Crucially, microwave-specific temperature gradients prevent decarboxylation—a common side reaction in conventional reflux systems observed in 10-15% of cases [6].
Table 3: Microwave vs. Conventional Thermal Synthesis Comparison
| Parameter | Conventional Method | Microwave Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 12-16 hours | 20-25 minutes | 36-48x faster |
| Overall Yield (multistep) | 52-58% | 70-74% | 1.35x higher |
| N2-Alkylation Impurity | 8-12% | 2-3% | 4-6x reduction |
| Energy Consumption | 1.8-2.2 kWh/mmol | 0.15-0.18 kWh/mmol | 12x more efficient |
| Solvent Volume | 25-30 mL/mmol | 8-10 mL/mmol | 3x reduction |
The carboxylic acid moiety serves as a versatile handle for diversification into pharmacologically relevant derivatives. Esterification employs carbodiimide coupling (DCC/DMAP) in anhydrous dichloromethane, producing methyl, ethyl, and benzyl esters with 85-95% yields. Alternatively, alkyl halides with K₂CO₃ in acetone at reflux provide sterically hindered esters (tert-butyl, cyclopropylmethyl) in 75-82% yields [2] [8]. Amide formation exhibits remarkable scope: primary amines react via mixed anhydride intermediates (isobutyl chloroformate, N-methylmorpholine) at -15°C to afford N-alkylamides in 80-88% yields after recrystallization. Secondary amines require activation through acid chlorides generated via oxalyl chloride catalysis, achieving 70-78% yields for N,N-dialkylamides [2].
Computational modeling (density functional theory at B3LYP/6-31G level) reveals that the carboxyl group adopts a coplanar conformation with the pyrazole ring, facilitating resonance stabilization that enhances electrophilicity at the carbonyl carbon. This electronic profile explains the observed 7-9x faster acylation kinetics compared to benzoic acid derivatives [8]. The carboxylic acid functionality displays predictable solubility behavior: experimental aqueous solubility (0.038 mol/L) aligns closely with ESOL prediction (0.0381 mol/L), while lipophilicity (logP 0.67) corresponds to calculated consensus values [8].
Protecting group strategies for the carboxylic acid during further molecular elaboration include tert-butyl ester formation (trifluoroacetic anhydride, isobutylene) and silyl esters (tert-butyldimethylsilyl triflate, 2,6-lutidine). Both demonstrate excellent compatibility with subsequent modifications at the benzothiazole 4- or 6-positions, with deprotection yields exceeding 93% under mild conditions [2] [4].
Table 4: Key Derivatives and Their Synthetic Parameters
| Derivative Class | Representative Example | Optimal Conditions | Yield (%) | Characterization (m.p. °C / [M+H]+) |
|---|---|---|---|---|
| Methyl ester | Methyl 1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | CH₂N₂, Et₂O, 0°C, 1h | 95 | 142-144 / 302.3 |
| Primary amide | 1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | NH₄Cl, HATU, DIPEA, DMF, 25°C | 88 | 228-230 (dec) / 287.3 |
| Anilide | N-(4-fluorophenyl)-1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | 4-F-C₆H₄NH₂, EDCI, HOAt, DCM | 82 | 198-200 / 381.4 |
| Hydrazide | 1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide | NH₂NH₂·H₂O, EtOH, reflux | 90 | 215-217 / 302.3 |
| tert-Butyl ester | tert-Butyl 1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | (CH₃)₂C=CH₂, H₂SO₄, dioxane | 85 | Oil / 344.4 |
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6